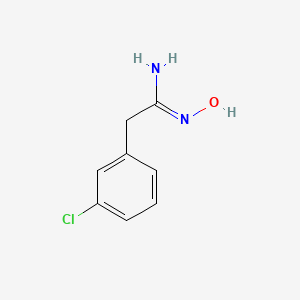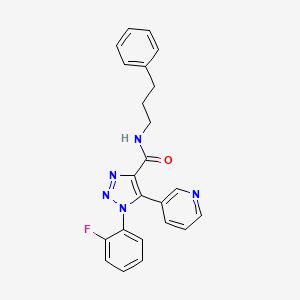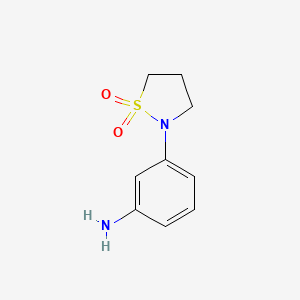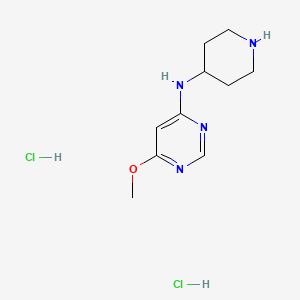
Dbco-peg4-mmaf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dbco-peg4-mmaf: is a compound that combines three functional groups: dibenzocyclooctyne (DBCO), a four-unit polyethylene glycol linker (PEG4), and monomethyl auristatin F (MMAF). This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The DBCO group facilitates copper-free click chemistry reactions, the PEG4 linker enhances water solubility, and MMAF acts as a potent cytotoxic agent by inhibiting tubulin polymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg4-mmaf involves several steps:
Preparation of DBCO-PEG4: The DBCO group is attached to the PEG4 linker through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Conjugation with MMAF: The PEG4 linker is then conjugated with MMAF, a tubulin polymerization inhibitor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Types of Reactions: Dbco-peg4-mmaf primarily undergoes:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through SPAAC, forming stable triazole linkages.
Common Reagents and Conditions:
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature without the need for a copper catalyst.
Hydrolysis: Occurs under physiological conditions (pH 7.4, 37°C) to release MMAF.
Major Products:
Triazole Linkages: Formed during SPAAC reactions.
Free MMAF: Released upon hydrolysis of the cleavable linker.
Aplicaciones Científicas De Investigación
Dbco-peg4-mmaf has a wide range of applications in scientific research:
Mecanismo De Acción
Dbco-peg4-mmaf exerts its effects through the following mechanisms:
Targeting Cancer Cells: The DBCO group allows for the conjugation of the compound to antibodies that specifically target cancer cell surface antigens.
Release of MMAF: Once the ADC binds to the cancer cell, the cleavable linker is hydrolyzed, releasing MMAF.
Inhibition of Tubulin Polymerization: MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of cancer cells.
Comparación Con Compuestos Similares
Dbco-peg4-mmaf is unique due to its combination of DBCO, PEG4, and MMAF. Similar compounds include:
Dbco-peg4-val-cit-pab-mmaf: Contains a valine-citrulline linker instead of a simple cleavable linker.
Dbco-peg4-ggfg-exatecan: Uses a different cytotoxic agent, exatecan, instead of MMAF.
Mc-vc-pab-mmae: Similar structure but uses monomethyl auristatin E (MMAE) instead of MMAF.
These compounds share the common feature of using DBCO for click chemistry and PEG4 for solubility but differ in their cytotoxic agents and linkers, highlighting the versatility and specificity of this compound .
Propiedades
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQPQSLVDNXHD-KAHYCXMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H99N7O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827084.png)




![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)
